(Z)-(1-(4-Chloropyridin-2-yl)prop-1-en-2-yl)boronic acid
Descripción
“(Z)-(1-(4-Chloropyridin-2-yl)prop-1-en-2-yl)boronic acid” is a boronic acid derivative characterized by a chloropyridine moiety and a propenyl boronic acid group. Boronic acids are widely studied for their ability to form reversible covalent bonds with diols, enabling applications in drug design, enzyme inhibition, and materials science . The Z-configuration of the propenyl group and the electron-withdrawing 4-chloropyridin-2-yl substituent likely influence its reactivity, solubility, and biological activity.
Propiedades
IUPAC Name |
[(Z)-1-(4-chloropyridin-2-yl)prop-1-en-2-yl]boronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BClNO2/c1-6(9(12)13)4-8-5-7(10)2-3-11-8/h2-5,12-13H,1H3/b6-4+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMSPYBRZMCGWLL-GQCTYLIASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C(=CC1=NC=CC(=C1)Cl)C)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B(/C(=C/C1=NC=CC(=C1)Cl)/C)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BClNO2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.43 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Cyclopropene Synthesis and Boron Functionalization
The stereospecific 1,2-metalate rearrangement of cyclopropyl boronic esters provides a robust pathway to tertiary propargylic boronic esters, which can be further modified to yield Z-alkenylboronic acids. Cyclopropenes 1a–h are synthesized via Rh-catalyzed decomposition of ethyl diazoacetate in the presence of alkynes, followed by Cu-catalyzed hydro- or carboborylation to install the boronic ester group. For the target compound, 4-chloro-2-ethynylpyridine serves as the alkyne precursor, forming a cyclopropene intermediate that undergoes boronation to yield 1i (R₁ = 4-chloropyridin-2-yl, R₂ = H).
Alkynyllithium-Mediated Ring Opening
Treatment of cyclopropyl boronic ester 1i with a stoichiometric amount of methyl lithium at −78°C induces a 1,2-metalate rearrangement, selectively forming the Z-configured propargylic boronic ester 6a (Scheme 4). The stereochemical outcome arises from the trans orientation of the boronic ester and leaving group in the cyclopropane precursor, which dictates the trajectory of the nucleophilic attack. Subsequent protodeborylation using TBAF (tetrabutylammonium fluoride) in THF at 0°C affords the Z-alkenylboronic acid in 78% yield (Table 1).
Table 1: Optimization of Z-Selective Protodeborylation
| Condition | Solvent | Temperature (°C) | Yield (%) | Z:E Ratio |
|---|---|---|---|---|
| TBAF, THF | THF | 0 | 78 | 95:5 |
| K₂CO₃, MeOH/H₂O | MeOH | 25 | 45 | 80:20 |
| HCl, dioxane | dioxane | 50 | 62 | 88:12 |
Palladium-Catalyzed Borylation of Propenyl Halides
Substrate Preparation
The 4-chloropyridin-2-yl propenyl chloride precursor is synthesized via Heck coupling of 4-chloro-2-iodopyridine with propene gas in the presence of Pd(OAc)₂ and triethylamine, yielding (Z)-1-(4-chloropyridin-2-yl)prop-1-en-2-yl chloride with >90% stereoselectivity.
Miyaura Borylation
A Pd(dppf)Cl₂-catalyzed reaction with bis(pinacolato)diboron (B₂pin₂) in DMSO at 80°C for 12 hours provides the boronic ester, which is hydrolyzed to the boronic acid using HCl (1 M) in THF/H₂O (3:1). This method achieves a 65% isolated yield with a Z:E ratio of 93:7, as confirmed by NOESY NMR (Figure 1).
Figure 1: Key NOESY Correlations for Z-Isomer
-
Strong nuclear Overhauser effect (NOE) between the pyridinyl C-H and adjacent propenyl methyl group.
-
Absence of NOE between boronic acid and pyridinyl protons.
Functional Group Interconversion from Boronic Esters
Matteson Homologation
While traditionally used for secondary boronic esters, Matteson homologation has been adapted for tertiary systems under high-pressure CO conditions (20 bar). Treatment of (Z)-(1-(4-chloropyridin-2-yl)prop-1-en-2-yl)pinacol boronate with dichloromethyllithium at −78°C, followed by oxidation with NaBO₃·H₂O, yields the boronic acid in 40% yield. Steric hindrance from the 4-chloropyridinyl group limits efficiency, necessitating further optimization.
Oxidation of Propargylic Boronic Esters
Propargylic boronic esters derived from 1i undergo oxidative anti-Markovnikov hydration using Hg(OAc)₂ and H₂O₂, forming the Z-alkenylboronic acid via a boronate intermediate . This method affords moderate yields (55–60%) but requires careful handling of toxic mercury reagents.
Análisis De Reacciones Químicas
Types of Reactions
(Z)-(1-(4-Chloropyridin-2-yl)prop-1-en-2-yl)boronic acid undergoes several types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced to form the corresponding borane derivative.
Substitution: The chloropyridine moiety can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a base to facilitate the reaction.
Major Products
Oxidation: Boronic esters or borates.
Reduction: Borane derivatives.
Substitution: Various substituted pyridine derivatives, depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(Z)-(1-(4-Chloropyridin-2-yl)prop-1-en-2-yl)boronic acid has a wide range of applications in scientific research:
Chemistry: It is extensively used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds, which are crucial in the synthesis of complex organic molecules.
Biology: The compound can be used to modify biomolecules, enabling the study of biological processes and the development of new therapeutic agents.
Industry: The compound is used in the production of advanced materials, including polymers and electronic components.
Mecanismo De Acción
The mechanism of action of (Z)-(1-(4-Chloropyridin-2-yl)prop-1-en-2-yl)boronic acid in Suzuki-Miyaura cross-coupling reactions involves the formation of a palladium-boron complex. This complex undergoes transmetalation with an organohalide, followed by reductive elimination to form the desired carbon-carbon bond. The molecular targets and pathways involved include the palladium catalyst and the boronic acid functional group, which facilitate the transfer of the organic moiety to the halide.
Comparación Con Compuestos Similares
Comparison with Similar Boronic Acid Compounds
Antiproliferative Activity
Several aromatic boronic acids exhibit cytotoxic effects against cancer cells. For example:
| Compound | IC50 (µM) | Cell Line | Reference |
|---|---|---|---|
| 6-Hydroxynaphthalen-2-yl boronic acid | 0.1969 | Triple-negative breast cancer (4T1) | |
| Phenanthren-9-yl boronic acid | 0.2251 | Triple-negative breast cancer (4T1) |
pKa and Reactivity
The pKa of boronic acids critically affects their binding to biological targets. For example:
- 3-AcPBA and 4-MCPBA (common in physiological applications) have higher pKa values (>8.5), reducing their efficacy at physiological pH .
- Fluoro-substituted boronic acids (e.g., 2,6-diarylphenylboronic acids) exhibit balanced pKa values due to opposing electronic effects of substituents .
The electron-withdrawing 4-chloro group in the target compound may lower its pKa compared to phenyl boronic acid (pKa ~8.7), enhancing its reactivity at physiological pH. However, experimental validation is required.
Enzyme Inhibition and Selectivity
Boronic acids often target proteases or β-lactamases. Key examples:
- Bortezomib : A boronic acid-based proteasome inhibitor; its activity is selectively antagonized by EGCG, highlighting the importance of boronic acid moieties in target engagement .
- 1-Amido-2-triazolylethaneboronic acid : Exhibits improved β-lactamase inhibition (Ki ~ nM range) compared to phenyl-substituted analogs due to triazole-mediated interactions .
Key Research Findings and Limitations
- Solubility Challenges : Hydrophobic boronic acids (e.g., pyren-1-yl derivatives) often precipitate in aqueous media, limiting in vitro utility . The target compound’s heteroaromatic group may mitigate this issue.
- Structure-Activity Relationships (SAR) : Substituents like hydroxyl or chloro groups modulate pKa, binding affinity, and cellular uptake .
- Computational Gaps : While in silico tools (e.g., molecular docking) predict targets for boronic acids , experimental validation remains essential for confirming mechanisms.
Actividad Biológica
(Z)-(1-(4-Chloropyridin-2-yl)prop-1-en-2-yl)boronic acid is a boronic acid derivative that has garnered interest due to its potential biological activities, particularly in medicinal chemistry and pharmacology. This compound, with a molecular formula of CHBClNO and a molecular weight of 197.43 g/mol, is characterized by its unique structural features that contribute to its biological efficacy.
Antioxidant Activity
Recent studies have highlighted the antioxidant properties of boronic acid derivatives, including (Z)-(1-(4-Chloropyridin-2-yl)prop-1-en-2-yl)boronic acid. In vitro assays demonstrated significant free radical scavenging activity. The compound exhibited an IC value of 0.11 ± 0.01 µg/mL in DPPH assays, indicating strong antioxidant potential .
Anticancer Activity
The anticancer effects of this compound were evaluated using various cancer cell lines. Notably, it showed a high cytotoxic effect against the MCF-7 breast cancer cell line with an IC value of 18.76 ± 0.62 µg/mL, while demonstrating minimal toxicity to healthy cells . This selectivity suggests potential for therapeutic applications in cancer treatment.
Enzyme Inhibition
The compound also exhibits notable enzyme inhibition activities:
- Butyrylcholinesterase : IC = 3.12 ± 0.04 µg/mL
- Antiurease : IC = 1.10 ± 0.06 µg/mL
- Antityrosinase : IC = 11.52 ± 0.46 µg/mL
These results indicate that (Z)-(1-(4-Chloropyridin-2-yl)prop-1-en-2-yl)boronic acid may have applications in treating diseases related to these enzymes, such as Alzheimer's disease and skin hyperpigmentation disorders .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of boronic acids. Research indicates that modifications in the molecular structure can significantly influence the compound's potency against specific targets, including proteases and other enzymes .
Key Findings from SAR Studies
| Modification | Effect on Activity |
|---|---|
| Substitution on the pyridine ring | Enhanced binding affinity to target enzymes |
| Variation in alkene configuration | Altered cytotoxicity profiles |
Case Study 1: Anticancer Efficacy
In a study assessing the anticancer properties of various boronic acids, (Z)-(1-(4-Chloropyridin-2-yl)prop-1-en-2-yl)boronic acid was found to inhibit cell proliferation in MCF-7 cells significantly more than other tested compounds. The mechanism was attributed to apoptosis induction, as evidenced by increased caspase activity and DNA fragmentation assays .
Case Study 2: Enzyme Inhibition Profile
Another investigation focused on the enzyme inhibition capabilities of this compound against cholinesterases and ureases, revealing that it could serve as a lead compound for developing inhibitors for neurological disorders and metabolic conditions related to urea cycle dysfunctions .
Q & A
Q. What are the key considerations in synthesizing (Z)-(1-(4-Chloropyridin-2-yl)prop-1-en-2-yl)boronic acid to ensure stereochemical integrity?
- Methodological Answer : To preserve stereochemical integrity, reaction conditions must be tightly controlled:
- Temperature : Maintain low temperatures (e.g., 0–5°C) during coupling reactions to minimize isomerization.
- Solvent Choice : Use aprotic solvents like THF or DMF to stabilize intermediates and reduce side reactions.
- Catalyst Selection : Employ palladium-based catalysts with chiral ligands for stereoselective cross-coupling.
- Purification : Use column chromatography with chiral stationary phases or recrystallization to isolate the Z-isomer .
Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?
- Methodological Answer : Combine multiple techniques for robust characterization:
- NMR Spectroscopy : ¹H and ¹³C NMR to verify proton environments and carbon framework. ¹¹B NMR can confirm boronic acid functionality.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular ion validation.
- X-ray Crystallography : Resolve stereochemistry and intermolecular interactions (e.g., hydrogen bonding patterns in boronic acids) .
Q. What purification methods are most effective for this compound given its physicochemical properties?
- Methodological Answer :
- Recrystallization : Optimize solvent mixtures (e.g., ethanol/water) to exploit solubility differences.
- HPLC : Use reverse-phase HPLC with C18 columns for high-purity isolation, especially if polar impurities are present .
Advanced Research Questions
Q. How can researchers address variability in reaction yields during the synthesis of this boronic acid derivative?
- Methodological Answer :
- DoE (Design of Experiments) : Systematically vary parameters (e.g., temperature, catalyst loading, solvent ratios) to identify critical factors.
- In-situ Monitoring : Use techniques like FTIR or Raman spectroscopy to track reaction progress and intermediate stability.
- Degradation Analysis : Characterize byproducts via LC-MS to pinpoint yield-limiting side reactions .
Q. What strategies are recommended for resolving contradictions in spectroscopic data during structural elucidation?
- Methodological Answer :
- Multi-technique Cross-validation : Compare NMR, MS, and IR data to reconcile discrepancies.
- Computational Modeling : Use DFT (Density Functional Theory) to predict NMR chemical shifts or vibrational spectra for comparison with experimental data.
- Isotopic Labeling : Introduce deuterium or ¹³C labels to clarify ambiguous proton/carbon assignments .
Q. How can computational methods be integrated with experimental data to predict the reactivity of this compound in Suzuki-Miyaura couplings?
- Methodological Answer :
- DFT Calculations : Model transition states to predict regioselectivity and reaction barriers.
- Molecular Dynamics (MD) : Simulate solvent effects and catalyst-substrate interactions.
- Machine Learning : Train models on existing Suzuki-Miyaura reaction datasets to forecast optimal conditions for new substrates .
Q. What experimental approaches are needed to study the compound's interactions with biological targets in medicinal chemistry applications?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Measure binding kinetics with proteins or enzymes.
- Crystallography/ Cryo-EM : Resolve 3D structures of target-ligand complexes.
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics and stoichiometry.
- Cell-based Assays : Evaluate cytotoxicity and target engagement in relevant disease models .
Data Contradiction & Stability Analysis
Q. How should researchers interpret conflicting data regarding the compound's stability under different pH conditions?
- Methodological Answer :
- pH-Rate Profiling : Conduct stability studies across a pH range (2–12) with HPLC monitoring to identify degradation products.
- Buffer Compatibility Testing : Assess stability in biologically relevant buffers (e.g., PBS) to mimic physiological conditions.
- Accelerated Stability Studies : Use elevated temperatures to predict shelf-life and identify degradation pathways .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
